What is the function of UNC 669 in chromatin biology
What is the function of UNC 669 in chromatin biology
An In-depth Technical Guide on the Function of G9a/GLP Inhibitors UNC0638 and UNC0642 in Chromatin Biology
Prepared for: Researchers, scientists, and drug development professionals.
Note on UNC0669: The query for "UNC0669" did not yield specific results for a compound with that designation. It is highly probable that this is a typographical error and the intended subjects were the well-characterized and structurally related G9a/GLP inhibitors, UNC0638 and UNC0642 . This guide will focus on these two critical chemical probes.
In the intricate landscape of chromatin biology, post-translational modifications of histones play a pivotal role in regulating gene expression. Among the enzymes responsible for these modifications are the histone methyltransferases G9a (also known as EHMT2 or KMT1C) and G9a-like protein (GLP, also known as EHMT1 or KMT1D). G9a and GLP are highly homologous enzymes that primarily exist and function as a heterodimeric complex.[1][2] This complex is the major driver of mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2) in euchromatic regions of the genome.[1][2] These methylation marks are canonical features of transcriptionally repressed chromatin.
The G9a/GLP complex is recruited to specific genomic loci where it deposits H3K9me2 marks. This modification creates a binding site for heterochromatin protein 1 (HP1), which in turn recruits other repressive factors, leading to chromatin compaction and gene silencing.[1] Dysregulation of G9a/GLP activity has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.[3][4]
UNC0638 and UNC0642: Potent and Selective Probes of G9a/GLP Function
UNC0638 and its analog UNC0642 are potent, selective, and cell-permeable small molecule inhibitors of G9a and GLP.[5][6] They act as substrate-competitive inhibitors, effectively blocking the catalytic activity of the G9a/GLP complex.[7] UNC0642 was developed as a close analog of UNC0638 with improved pharmacokinetic properties, making it suitable for in vivo studies.[4][6] These chemical probes have become invaluable tools for dissecting the biological roles of G9a and GLP in health and disease.
Mechanism of Action
UNC0638 and UNC0642 directly inhibit the histone methyltransferase activity of the G9a/GLP complex. By competing with the histone substrate, these inhibitors prevent the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the lysine 9 residue of histone H3. This leads to a global reduction in H3K9me2 levels, thereby preventing the recruitment of repressive machinery and leading to the reactivation of G9a/GLP target genes.
Quantitative Data
The potency and selectivity of UNC0638 and UNC0642 have been extensively characterized through various biochemical and cellular assays.
Biochemical Potency and Selectivity of UNC0638
| Target | IC50 (nM) | Notes |
| G9a | <15 | SAHH-coupled assay[5][7] |
| GLP | 19 ± 1 | SAHH-coupled assay[5][7] |
| SUV39H1, SUV39H2 | >100,000 | Inactive[5] |
| EZH2 | >100,000 | Inactive[5] |
| SETD7, MLL, SMYD3 | >100,000 | Inactive[5] |
| DOT1L, SETD8 | >100,000 | Inactive[5] |
| PRMT1, PRMT3 | >100,000 | Inactive[5] |
| DNMT1 | >100,000 | Inactive[5] |
Cellular Potency of UNC0638 and UNC0642
| Compound | Cell Line | Assay | Cellular IC50 (nM) |
| UNC0638 | MDA-MB-231 | In-Cell Western (H3K9me2 reduction) | 81 |
| UNC0638 | 22Rv1 | In-Cell Western (H3K9me2 reduction) | 48 |
| UNC0638 | PC3 | In-Cell Western (H3K9me2 reduction) | 59 |
| UNC0638 | MCF7 | In-Cell Western (H3K9me2 reduction) | 70 |
| UNC0642 | T24 (Bladder) | Cell Viability | 9,850 ± 410 |
| UNC0642 | J82 (Bladder) | Cell Viability | 13,150 ± 1,720 |
| UNC0642 | 5637 (Bladder) | Cell Viability | 9,570 ± 370 |
| UNC0638 | MNA NB Lines | MTT Assay (Cell Viability) | 8,300 |
| UNC0642 | MNA NB Lines | MTT Assay (Cell Viability) | 15,000 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the activity of UNC0638 and UNC0642.
In-Cell Western Assay for H3K9me2 Quantification
This assay provides a quantitative measure of the levels of a specific protein or post-translational modification within cells grown in a microplate format.
Workflow:
Detailed Protocol:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of UNC0638 or UNC0642 for the desired time (e.g., 48 hours). Include a vehicle control (DMSO).
-
Fixation: Remove the media and fix the cells by adding 4% formaldehyde in PBS for 20 minutes at room temperature.
-
Permeabilization: Wash the cells five times with 0.1% Triton X-100 in PBS to permeabilize the cell membranes.
-
Blocking: Block non-specific antibody binding by incubating with Odyssey Blocking Buffer for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against H3K9me2 diluted in Odyssey Blocking Buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS containing 0.1% Tween 20. Incubate with an infrared dye-conjugated secondary antibody and a nuclear stain (e.g., DRAQ5) for 1 hour at room temperature in the dark.
-
Imaging and Quantification: Wash the cells three times with PBS containing 0.1% Tween 20. Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). The H3K9me2 signal is normalized to the nuclear stain signal to account for cell number.
Western Blotting
Western blotting is used to detect specific proteins in a sample and can be used to confirm the reduction of H3K9me2 levels.
Detailed Protocol:
-
Cell Lysis: Treat cells with UNC0638 or UNC0642. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K9me2 and a loading control (e.g., anti-Histone H3 or anti-Actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Clonogenicity Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of the long-term effects of a compound on cell proliferation and survival.
Detailed Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.
-
Compound Treatment: Treat the cells with UNC0638 or UNC0642 at various concentrations.
-
Colony Formation: Allow the cells to grow for 10-14 days, replacing the medium with fresh medium containing the compound every 3-4 days.
-
Staining: After colonies have formed, wash the cells with PBS, fix with methanol, and stain with crystal violet solution.
-
Quantification: Wash away the excess stain, allow the plates to dry, and count the number of colonies (typically defined as containing >50 cells).
G9a/GLP Signaling Pathway and its Inhibition
The G9a/GLP complex plays a central role in a signaling pathway that leads to transcriptional repression. Inhibition of this pathway by UNC0638 or UNC0642 can reactivate the expression of silenced genes.
References
- 1. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H3K9 methyltransferase G9a and the related molecule GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G9a/GLP | Lysine Methyltransferases | Tocris Bioscience [tocris.com]
- 4. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma [frontiersin.org]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
